molecular formula C22H23N5O4 B2799898 N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1421515-64-1

N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2799898
CAS No.: 1421515-64-1
M. Wt: 421.457
InChI Key: SZNOVQHBDONORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a 1,2,4-oxadiazole ring, a pyridine ring, a piperidine ring, and a 1,4-dioxane ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The 1,2,4-oxadiazole and pyridine rings are aromatic and planar, contributing to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitrogen atoms in the 1,2,4-oxadiazole and pyridine rings could potentially act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple aromatic rings could increase its lipophilicity, potentially influencing its solubility and permeability .

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

Research efforts have been directed towards synthesizing novel heterocyclic compounds derived from various core structures, including oxadiazoles, pyridines, and piperidines, which are related to the query compound. These efforts aim to explore their potential as therapeutic agents due to their diverse biological activities. For instance, compounds with oxadiazole and piperidine moieties have been synthesized and evaluated for their anti-inflammatory, analgesic, and COX inhibitory activities (Abu‐Hashem et al., 2020). Similarly, compounds containing pyridine and thiazole groups have been synthesized and assessed for their antimycobacterial activities against Mycobacterium tuberculosis, highlighting their potential in addressing infectious diseases (Gezginci et al., 1998).

Antimicrobial and Antitubercular Activities

The synthesis and evaluation of new pyridine derivatives, including those incorporating aminopiperidine and thiazole groups, have demonstrated significant antimicrobial and antitubercular activities. These studies underscore the potential of such compounds in developing new therapeutic agents to combat bacterial infections and tuberculosis. An example includes the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the therapeutic potential of such compounds in treating tuberculosis (Jeankumar et al., 2013).

Material Science and Environmental Applications

Research on related compounds also extends to material science and environmental applications, where novel heterocyclic compounds are explored for their utility in removing heavy metals from industrial wastes. For instance, the synthesis of N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide and its application in the removal of Cd2+ and Zn2+ ions from industrial wastes highlights the environmental potential of such compounds (Zargoosh et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-14-24-22(31-26-14)16-5-4-10-23-20(16)27-11-8-15(9-12-27)25-21(28)19-13-29-17-6-2-3-7-18(17)30-19/h2-7,10,15,19H,8-9,11-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNOVQHBDONORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(CC3)NC(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.